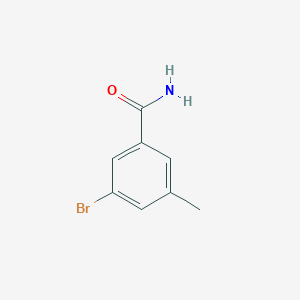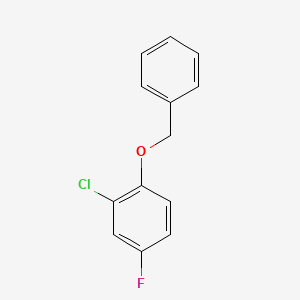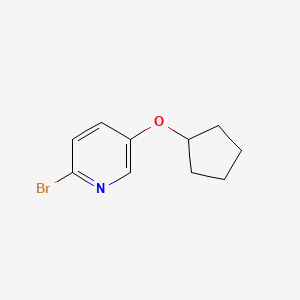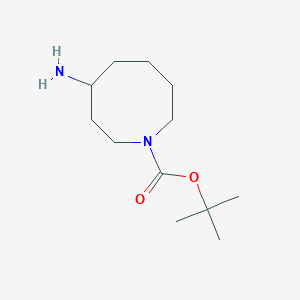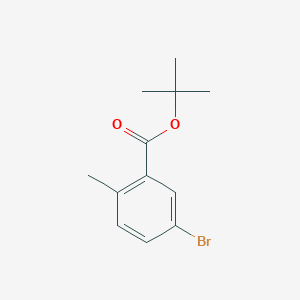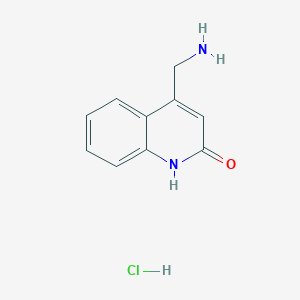
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
Übersicht
Beschreibung
Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are used in the synthesis of various pharmaceuticals and have diverse biological activities .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves the reaction of a primary or secondary amine with an acid chloride . The specific synthesis process for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride”, I can’t provide a detailed analysis .Chemical Reactions Analysis
Amines, including aminomethyl compounds, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. Without specific data for “4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride”, I can’t provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Drug Repurposing and COVID-19
Research has delved into the repurposing of 4-aminoquinoline drugs, notably chloroquine and hydroxychloroquine, amidst the COVID-19 pandemic. These compounds have been scrutinized for their potential to treat SARS-CoV-2 infection, given their historical use as antimalarial and anti-inflammatory agents. Studies have explored their efficacy, underlying mechanisms, and the controversies surrounding their use during the pandemic (Gupta & Malviya, 2020).
Electrochemical Sensors for Drug Determination
Advancements in electrochemical sensors have been significant for the determination of 4-aminoquinoline drugs in biological and environmental samples. Research has highlighted the development and application of electrochemical methods that offer simplicity, quick analysis, and sensitive performance for detecting drugs like hydroxychloroquine and chloroquine. This is crucial for monitoring their concentrations due to associated toxic side-effects upon long-term administration (Matrouf et al., 2022).
Cancer Research
4-Aminoquinoline compounds, including chloroquine and hydroxychloroquine, have been investigated for their potential use in cancer treatment. Preclinical studies suggest that these drugs, especially when combined with conventional anti-cancer treatments, can sensitize tumor cells to various drugs, enhancing therapeutic activity. This has opened avenues for repurposing CQ and HCQ in oncology, with over 30 clinical studies evaluating their activity in different cancer types and combinations with standard treatments (Verbaanderd et al., 2017).
Antimalarial Research
Continued efforts in antimalarial research have focused on novel analogs of chloroquine and amodiaquine to overcome drug resistance. These efforts include designing and synthesizing new compounds with the 4-aminoquinoline scaffold to maintain high efficacy, affordability, and improve safety profiles against resistant strains of Plasmodium falciparum. Such research is critical for advancing the next generation of antimalarial drugs (Parhizgar & Tahghighi, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-5H,6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDUUHMVBMEEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




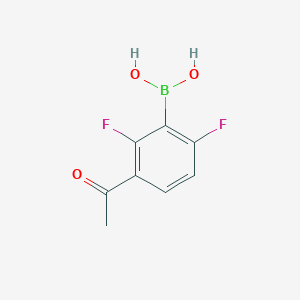
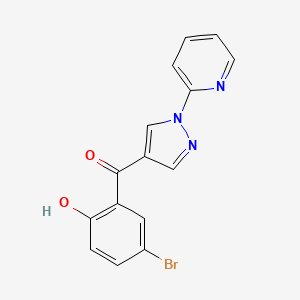

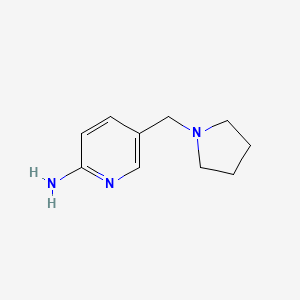
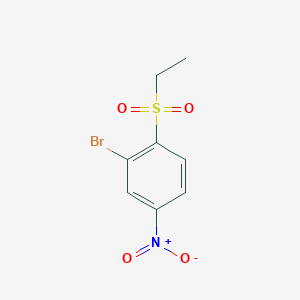
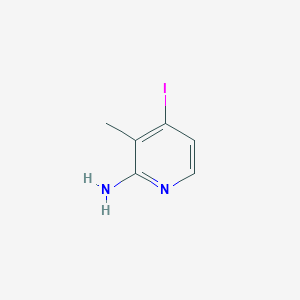
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
![3-Aminoimidazo[1,5-a]pyridine](/img/structure/B1525934.png)
